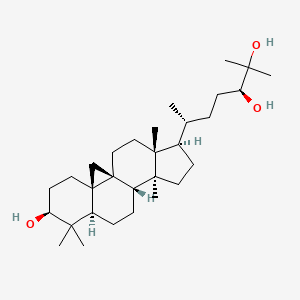

(24S)-Cycloartane-3|A,24,25-triol

説明

Structure

3D Structure

特性

分子式 |

C30H52O3 |

|---|---|

分子量 |

460.7 g/mol |

IUPAC名 |

(3S,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylheptane-2,3-diol |

InChI |

InChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3/t19-,20-,21+,22+,23+,24+,27-,28+,29-,30+/m1/s1 |

InChIキー |

BKRIPHYESIGPJC-FACDIJBUSA-N |

異性体SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |

正規SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

製品の起源 |

United States |

Foundational & Exploratory

Biological Activity of (24S)-Cycloartane-3β,24,25-triol in Oncology: A Technical Guide to Mechanisms and Methodologies

Executive Summary

The pursuit of plant-derived small molecules has yielded significant breakthroughs in targeted cancer therapeutics and chemoprevention. Among these, (24S)-Cycloartane-3β,24,25-triol , a cycloartane-type triterpenoid isolated from medicinal plants such as Tillandsia recurvata and Chrysanthemum morifolium, has emerged as a highly potent, dual-action antineoplastic agent [1, 4].

Unlike broad-spectrum cytotoxic agents, (24S)-Cycloartane-3β,24,25-triol demonstrates a sophisticated pharmacological profile. It acts simultaneously as a potent chemopreventive agent by inhibiting tumor promotion pathways and as a targeted therapeutic by selectively suppressing Myotonic dystrophy kinase-related Cdc42-binding kinase alpha (MRCKα) [1, 2]. This whitepaper dissects the molecular mechanisms, quantitative efficacy, and self-validating experimental protocols required to evaluate this compound in preclinical oncology.

Molecular Targets and Mechanisms of Action

The structural hallmark of (24S)-Cycloartane-3β,24,25-triol is its C-24 hydroxylated side chain. Structure-activity relationship (SAR) studies indicate that this specific hydroxylation pattern is critical for its high-affinity binding to kinase active sites and its profound inhibitory effects on viral antigen activation [2, 3].

MRCKα Kinase Inhibition and Cytoskeletal Regulation

Metastasis remains the leading cause of cancer-related mortality, driven heavily by actin cytoskeleton reorganization. MRCKα is a downstream effector of the Rho-family GTPase Cdc42. Upon activation, MRCKα phosphorylates Myosin Light Chain (MLC) and LIM kinase 1 (LIMK1), driving actomyosin contractility and tumor cell invasion [1].

(24S)-Cycloartane-3β,24,25-triol acts as a highly selective inhibitor of MRCKα. By blocking this kinase, the compound disrupts the signaling cascade that facilitates the motility of aggressive cancer cells, particularly in prostate cancer models where LIMK1 is frequently overexpressed [4].

Figure 1: Mechanism of MRCKα inhibition by (24S)-Cycloartane-3β,24,25-triol attenuating metastasis.

Chemoprevention via EBV-EA and NOR 1 Inhibition

Beyond metastasis, the compound exhibits profound chemopreventive properties. In classical two-stage carcinogenesis models, tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) induce Epstein-Barr virus early antigen (EBV-EA) activation. (24S)-Cycloartane-3β,24,25-triol potently inhibits this TPA-induced activation. Furthermore, it suppresses the activation of NOR 1 (a nitric oxide donor), indicating its ability to block both tumor initiation and promotion phases [2]. Recent in silico studies also suggest potential binding and suppression of the NF-κB pathway, further cementing its anti-inflammatory and anti-tumorigenic profile [5].

Quantitative Efficacy Profile

To contextualize the potency of (24S)-Cycloartane-3β,24,25-triol, the following table synthesizes quantitative data across multiple independent in vitro assays. The nanomolar efficacy in chemoprevention models combined with micromolar kinase inhibition highlights its broad therapeutic window.

| Target / Cell Line | Assay Modality | Efficacy Metric | Biological Significance | Ref |

| MRCKα Kinase | Ligand-Kinase Binding | High-affinity selective kinase inhibition. | [1, 3] | |

| DU145 (Prostate) | WST-1 Viability | Suppression of androgen-independent tumor growth. | [1, 4] | |

| PC-3 (Prostate) | WST-1 Viability | Cytotoxicity in highly metastatic prostate models. | [1, 4] | |

| EBV-EA (Raji Cells) | Immunofluorescence | Exceptional potency as an anti-tumor promoter. | [2] |

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols outline the causal logic and step-by-step methodologies required to evaluate the biological activity of (24S)-Cycloartane-3β,24,25-triol.

Figure 2: Multiplexed experimental workflow for validating cycloartane anti-cancer efficacy.

Protocol 1: MRCKα Ligand-Kinase Binding Assay

Causality & Logic: Traditional functional kinase assays rely on ATP consumption, which can be skewed by ATPase contaminants. A direct active-site competition binding assay (e.g., KINOMEscan methodology) is utilized here to determine the true thermodynamic dissociation constant (

-

Kinase Preparation: Express recombinant human MRCKα tagged with a DNA barcode in E. coli or Sf9 cells.

-

Immobilization: Bind a known active-site directed ligand to a solid support (e.g., magnetic beads).

-

Competition Reaction: Incubate the immobilized ligand and the DNA-tagged MRCKα with varying concentrations of (24S)-Cycloartane-3β,24,25-triol (0.01 μM to 10 μM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

-

Incubation & Wash: Incubate for 1 hour at room temperature. Wash the beads stringently to remove unbound kinase.

-

Quantification: Elute the bound kinase and quantify the DNA barcode via quantitative PCR (qPCR).

-

Self-Validation (Controls):

-

Positive Control: Use BDP5290 (a known MRCK inhibitor) to validate assay sensitivity.

-

Negative Control: DMSO vehicle to establish baseline binding (100%).

-

Protocol 2: In Vitro Chemoprevention Assay (EBV-EA Activation)

Causality & Logic: Raji cells are latently infected with the Epstein-Barr virus. The tumor promoter TPA forces the virus into its lytic cycle, expressing the Early Antigen (EA). Because tumor promoters universally trigger this pathway in Raji cells, quantifying EA expression serves as a highly sensitive, universally accepted surrogate for evaluating chemopreventive compounds [2].

-

Cell Culture: Maintain Raji cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

-

Induction: Seed cells at

cells/mL. Induce EBV-EA activation by adding sodium butyrate (4 mM) and TPA (32 pmol). -

Treatment: Concurrently treat the cells with serial dilutions of (24S)-Cycloartane-3β,24,25-triol (e.g., 1, 10, 100, 1000 molar ratios relative to TPA).

-

Incubation: Incubate for 48 hours to allow for sufficient antigen expression.

-

Readout (Immunofluorescence): Smear cells on glass slides, fix with acetone, and stain using high-titer EBV-positive human serum, followed by FITC-conjugated anti-human IgG.

-

Self-Validation (Controls):

-

Viability Check: Simultaneously perform a Trypan Blue exclusion assay. If cell viability drops below 80%, EA reduction is due to cytotoxicity, not chemoprevention.

-

Reference Standard: Use Retinoic Acid or

-carotene as a positive chemopreventive control.

-

Conclusion and Translational Outlook

(24S)-Cycloartane-3β,24,25-triol represents a highly promising scaffold in oncological drug discovery. Its dual capacity to inhibit tumor promotion at nanomolar concentrations and arrest metastatic cytoskeletal dynamics via MRCKα inhibition at micromolar concentrations makes it a versatile candidate.

Future drug development efforts must focus on structural optimization to improve its pharmacokinetic profile. Like many triterpenoids, cycloartanes often suffer from poor aqueous solubility and low oral bioavailability [5]. Nanoparticle encapsulation or the synthesis of prodrug derivatives targeting the C-3 or C-24 hydroxyl groups are logical next steps to translate this potent in vitro activity into robust in vivo clinical efficacy.

References

-

Lowe, H. I. C., Toyang, n. J., & Bryant, J. (2012). "Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro." Cancer Cell International, 12(1), 46. URL: [Link]

-

Kikuchi, T., Akihisa, T., Tokuda, H., & Nishino, H. (2007). "Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models." Journal of Natural Products, 70(6), 918-922. URL:[Link]

-

Lowe, H. I. C., Toyang, N. J., Watson, C. T., & Bryant, J. (2014). "Cycloartanes with Anticancer Activity Demonstrate Promising inhibition of the Mrckα and Mrckβ Kinases." Journal of Advances in Medicine and Medical Research. URL:[Link]

-

Lowe, H. I. C., Toyang, N. J., & Bryant, J. (2013). "Abstract B13: Cycloartane-3,24,25-triol: A cancer chemopreventive cycloartane inhibits MRCKα kinase and demonstrates anti prostate cancer activity in vitro." Cancer Epidemiology, Biomarkers & Prevention (AACR). URL:[Link]

-

Syahputra, G., et al. (2023). "Potential of Bioactive Compound from Elephantopus scaber Linn. LEAF as Anti-Cancer Through in Silico Test." Journal of Medicinal and Chemical Sciences. URL:[Link]

(24S)-Cycloartane-3beta,24,25-triol: A Guide to Natural Sources, Biosynthesis, and Isolation for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(24S)-Cycloartane-3beta,24,25-triol is a tetracyclic triterpenoid belonging to the cycloartane class, a group of natural products characterized by a distinctive 9,19-cyclopropane ring within their lanostane-type skeleton. This compound has emerged as a molecule of significant interest in the scientific community, primarily due to its promising pharmacological activities. Notably, it has demonstrated potent antitubercular and anti-cancer properties, particularly against prostate cancer cell lines.[1][2][3] This guide provides a comprehensive technical overview of (24S)-Cycloartane-3beta,24,25-triol, intended for researchers, natural product chemists, and drug development professionals. We will delve into its primary plant origins, explore the intricate biosynthetic pathway responsible for its formation, detail robust protocols for its extraction and purification, and summarize its biological significance, thereby offering a foundational resource for future research and development.

Introduction: The Cycloartane Triterpenoids

Triterpenoids are a vast and structurally diverse class of natural products, synthesized in plants through the isoprenoid pathway.[4] They are formed from a C30 precursor, squalene, and are responsible for a wide array of biological functions in their host organisms, often acting as defense compounds.[5][6] Within this large family, the cycloartanes are distinguished by their unique 9,19-cyclo-lanostane core. Cycloartenol, a primary product of this pathway, serves as the key precursor to most plant sterols, which are essential components of cellular membranes.[4] However, further enzymatic modifications of the cycloartane skeleton lead to a plethora of specialized triterpenoids, including (24S)-Cycloartane-3beta,24,25-triol. Many plants rich in these compounds, such as those from the genus Cimicifuga (Black Cohosh), have been used for centuries in traditional medicine, hinting at the potent bioactivities of their constituents.[7][8]

Natural Sources and Plant Origins

(24S)-Cycloartane-3beta,24,25-triol and its close structural analogs have been isolated from a variety of plant families. The distribution of these compounds is chemotaxonomically significant, with a notable prevalence in the Asteraceae, Ranunculaceae, and Meliaceae families. The primary documented sources are summarized below.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Chrysanthemum morifolium | Asteraceae | Flowers | [1][9] |

| Cimicifuga spp. (e.g., racemosa, foetida) | Ranunculaceae | Rhizomes | [8][10][11] |

| Souliea vaginata | Ranunculaceae | Whole Plant, Rhizomes | [12][13][14] |

| Mangifera indica (Mango) | Anacardiaceae | Not Specified | [15] |

| Aphanamixis polystachya | Meliaceae | Barks | [2] |

| Aglaia harmsiana | Meliaceae | Leaves | [16] |

| Abies forrestii | Pinaceae | Not Specified | [17] |

| Dysoxylum malabaricum | Meliaceae | Not Specified | [17] |

The concentration of these compounds can vary significantly based on the plant's geographic location, season of harvest, and the specific part of the plant being analyzed. For instance, rhizomes are often a rich source in Cimicifuga species, while flowers are the preferred source from Chrysanthemum morifolium.[1][8]

Biosynthesis in Planta: The Pathway to (24S)-Cycloartane-3beta,24,25-triol

The journey from simple precursors to the complex architecture of (24S)-Cycloartane-3beta,24,25-triol is a multi-step enzymatic process primarily occurring via the mevalonate (MVA) pathway in the plant cell's cytoplasm and endoplasmic reticulum.[5]

-

Formation of the Precursor: The pathway begins with the synthesis of the universal five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Squalene Synthesis: Two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, are joined head-to-head by squalene synthase to form the linear C30 hydrocarbon, squalene.

-

Epoxidation: Squalene epoxidase then introduces an epoxide ring at the C2-C3 position, yielding (S)-2,3-oxidosqualene. This step is critical as it activates the molecule for cyclization.

-

Cyclization - The Defining Step: The formation of the characteristic cycloartane skeleton is catalyzed by the enzyme cycloartenol synthase (CAS) . This oxidosqualene cyclase (OSC) orchestrates a complex cascade of cation-pi cyclizations and rearrangements of 2,3-oxidosqualene to produce cycloartenol, which features the signature C-9/C-19 cyclopropane ring.[6][18]

-

Post-Cyclization Tailoring: Cycloartenol serves as a branching point. While it is a direct precursor to plant sterols, a separate branch of tailoring enzymes modifies the cycloartenol scaffold to generate specialized triterpenoids. To arrive at (24S)-Cycloartane-3beta,24,25-triol, a series of oxidative reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s), introduce hydroxyl groups at the C-24 and C-25 positions of the side chain. The stereospecificity of these enzymes is crucial for determining the final (24S) configuration.

Caption: Biosynthetic pathway of (24S)-Cycloartane-3beta,24,25-triol.

Extraction and Isolation: A Generalized Protocol

The isolation of (24S)-Cycloartane-3beta,24,25-triol from a plant matrix is a multi-stage process requiring systematic extraction and chromatographic purification. The choice of methodology is guided by the polarity of the target compound and the nature of the co-occurring metabolites.

Step-by-Step Methodology

Part A: Extraction

-

Material Preparation: Air-dry the collected plant material (e.g., rhizomes, flowers) at room temperature and grind it into a fine powder to maximize the surface area for solvent penetration.

-

Solvent Extraction: Macerate the powdered plant material with 70-95% ethanol or methanol at room temperature for 24-48 hours, with occasional agitation.[12] Repeat this process 2-3 times to ensure exhaustive extraction. The rationale for using alcohols is their broad solvency for a range of polar and moderately non-polar compounds, including triterpenoids and their glycosides.

-

Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Part B: Chromatographic Fractionation

-

Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Triterpenoids like (24S)-Cycloartane-3beta,24,25-triol are typically enriched in the chloroform or ethyl acetate fractions. This step effectively removes highly non-polar lipids (in the hexane fraction) and highly polar compounds like sugars and salts (in the aqueous fraction).

-

Silica Gel Column Chromatography: Subject the enriched fraction to column chromatography on a silica gel (60-120 mesh). Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v). Collect fractions and monitor them using Thin Layer Chromatography (TLC). This separates compounds based on polarity.

-

Size Exclusion Chromatography: Combine fractions containing the compound of interest and further purify them using a Sephadex LH-20 column with methanol as the mobile phase.[12] This technique separates molecules based on their size, effectively removing pigments and other small molecules.

Part C: Final Purification

-

Reversed-Phase Chromatography: The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[12] An isocratic or gradient system of methanol and water is typically used for elution. This high-resolution technique is essential for isolating the target compound to a high degree of purity (>95%).

Caption: Experimental workflow for extraction and isolation.

Structural Elucidation and Characterization

Once isolated, the definitive identification of (24S)-Cycloartane-3beta,24,25-triol requires a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact molecular formula (C₃₀H₅₂O₃).[12]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Reveals the proton environment, including characteristic signals for the two cyclopropane methylene protons, typically seen as a pair of doublets at very high field (around δ 0.2-0.6 ppm).[8]

-

¹³C NMR: Determines the number and type of carbon atoms, confirming the 30 carbons of the triterpenoid skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the entire molecule, assigning all proton and carbon signals, and confirming the positions of the hydroxyl groups at C-3, C-24, and C-25.[12] The stereochemistry, particularly at the C-24 chiral center, is often determined by comparing NMR data with known compounds or through advanced techniques like X-ray crystallography if suitable crystals can be obtained.

-

Pharmacological Significance and Drug Development Potential

The interest in (24S)-Cycloartane-3beta,24,25-triol for drug development is driven by its significant and selective biological activities.

| Activity | Target/Model | Key Results | Reference(s) |

| Antitubercular | Mycobacterium tuberculosis H37Rv | MIC: 32 µg/mL | [1][9] |

| Anti-Cancer (Prostate) | PC-3 and DU145 cell lines | IC₅₀: 2.226 µM (PC-3)IC₅₀: 1.67 µM (DU145) | [2][3] |

| Enzyme Inhibition | MRCKα kinase | Potent and selective inhibition | [2][3] |

The compound's ability to inhibit MRCKα kinase, an enzyme associated with cancer cell motility and proliferation, provides a clear mechanistic rationale for its observed anti-prostate cancer effects.[3] This makes it a valuable lead compound for further optimization. Its activity against M. tuberculosis also presents an opportunity for developing new therapeutics against a globally significant infectious disease.

Conclusion and Future Directions

(24S)-Cycloartane-3beta,24,25-triol is a well-defined natural product with a growing body of evidence supporting its therapeutic potential. Its availability from multiple plant sources, coupled with established protocols for its isolation, makes it an accessible starting point for drug discovery programs.

Future research should focus on several key areas:

-

Total Synthesis: Developing a scalable synthetic route would ensure a consistent supply for extensive preclinical and clinical studies, independent of natural source variability.

-

Medicinal Chemistry: A structure-activity relationship (SAR) campaign involving the semi-synthesis of analogs could lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

-

Mechanism of Action: While MRCKα kinase is a known target, further studies are needed to fully elucidate the downstream signaling pathways affected by the compound and to identify potential off-target effects.

-

Expanded Screening: The compound should be screened against a broader panel of cancer cell lines and pathogenic microbes to uncover new therapeutic applications.

This technical guide serves as a foundational resource, integrating the current knowledge on (24S)-Cycloartane-3beta,24,25-triol to facilitate and inspire continued investigation into this promising natural product.

References

-

Akihisa T, et al. (2005). Antitubercular activity of triterpenoids from Asteraceae flowers. Biol Pharm Bull, 28(1):158-60. [Link]

-

Encyclopedia.pub. (2022). Phytochemicals Constituent of Cimicifuga racemosa. [Link]

-

Zhang, S. Y., et al. (2019). [A new spirocyclic cycloartane triterpenoid from Souliea vaginata]. Zhongguo Zhong Yao Za Zhi, 44(20):4476-4480. [Link]

-

Wang, Y., et al. (2023). Chemical compositions of Souliea vaginata (Maxim) Franch rhizome and their potential therapeutic effects on collagen-induced arthritis in rats. Journal of Ethnopharmacology, 318(Pt A):116899. [Link]

-

Qiu, M. H., et al. (2009). Cimicifoetisides A and B, two cytotoxic cycloartane triterpenoid glycosides from the rhizomes of Cimicifuga foetida, inhibit proliferation of cancer cells. Molecules, 14(3):1057-65. [Link]

-

Dong, H., & Qi, X. (2025). Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions. Current Opinion in Plant Biology, 85:102701. [Link]

-

Wu, H. F., et al. (2016). A new cycloartane triterpene glycoside from Souliea vaginata. Natural Product Research, 30(20):2322-7. [Link]

-

Nishida, M., & Yoshimitsu, H. (2011). Six New Cycloartane Glycosides From Cimicifuga Rhizome. Chemical and Pharmaceutical Bulletin, 59(1):109-114. [Link]

-

PubChem. Cycloartane-3,24,25-triol. [Link]

-

BioCrick. (3beta,24xi)-Cycloartane-3,24,25-triol. [Link]

-

Rather, M. A., et al. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Metabolic Engineering Communications, 14:e00200. [Link]

-

Ghosh, S. (2016). Biosynthesis of Structurally Diverse Triterpenes in Plants: the Role of Oxidosqualene Cyclases. ResearchGate. [Link]

-

Thimmappa, R., et al. (2014). Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science, 5:455. [Link]

-

ResearchGate. Triterpene Glycosides from Cimicifuga racemosa. [Link]

-

Wu, H., et al. (2020). Soulieoside U, a new cycloartane triterpene glycoside from Actaea vaginata. Natural Product Research, 34(14):2020-2025. [Link]

-

Wilson, G. D., et al. (2012). Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. Cancer Cell International, 12:47. [Link]

-

Watanabe, K., et al. (2002). Cycloartane Glycosides from the Rhizomes of Cimicifuga racemosa and Their Cytotoxic Activities. Chemical and Pharmaceutical Bulletin, 50(1):121-125. [Link]

-

Wu, H. F., et al. (2017). Soulieoside O, a new cyclolanostane triterpenoid glycoside from Souliea vaginata. Journal of Asian Natural Products Research, 19(12):1184-1189. [Link]

-

Inada, A., et al. (1995). Cycloartane triterpenoids from Aglaia harmsiana. Phytochemistry, 40(6):1779-1781. [Link]

-

OSADHI. List of plants having phytochemicals: Cycloartane-3,24,25-Triol. [Link]

-

Yoshimitsu, H., et al. (2006). Two new 15-deoxycimigenol-type and three new 24-epi-cimigenol-type glycosides from Cimicifuga Rhizome. Chemical & Pharmaceutical Bulletin, 54(9):1322-5. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (3beta,24xi)-Cycloartane-3,24,25-triol | CAS:57576-29-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Cimicifoetisides A and B, two cytotoxic cycloartane triterpenoid glycosides from the rhizomes of Cimicifuga foetida, inhibit proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cycloartane-3,24,25-triol | 57576-29-1 [chemicalbook.com]

- 10. (PDF) Six New Cycloartane Glycosides From Cimicifuga Rhizome [research.amanote.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. [A new spirocyclic cycloartane triterpenoid from Souliea vaginata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical compositions of Souliea vaginata (Maxim) Franch rhizome and their potential therapeutic effects on collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new cycloartane triterpene glycoside from Souliea vaginata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. (PDF) Cycloartane triterpenoids from Aglaia harmsiana [academia.edu]

- 17. Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Biosynthetic Logic and Pharmacological Profiling of Cycloartane Triterpenoids and Triol Derivatives: A Technical Whitepaper

Executive Summary

Cycloartane triterpenoids represent a structurally unique and pharmacologically rich class of natural isoprenoids synthesized exclusively by photosynthetic eukaryotes[1]. Defined by their signature 9,19-cyclopropane ring, these compounds serve as the fundamental biogenetic precursors to all plant sterols[1]. Beyond their evolutionary significance, highly functionalized cycloartanes—particularly triol derivatives (e.g., cycloartane-3,24,25-triol)—have emerged as potent therapeutic candidates exhibiting anti-cancer, anti-diabetic, and anti-viral properties[2][3][4]. This whitepaper dissects the enzymatic pathways governing their biosynthesis, profiles their pharmacological efficacy, and provides a field-proven, self-validating methodological framework for their isolation and characterization.

The Biosynthetic Engine: Cycloartenol Synthase (CAS)

The genesis of the cycloartane scaffold is a marvel of enzymatic precision. The pathway diverges from general isoprenoid metabolism at the cyclization of (3S)-2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs)[5].

In fungi and mammals, Lanosterol Synthase (LAS) processes this substrate into lanosterol. However, in plants, Cycloartenol Synthase (CAS) dictates a distinct molecular fate[6]. CAS enforces a pre-folded chair-boat-chair (CBC) conformation on the oxidosqualene substrate. Acid-catalyzed epoxide ring opening triggers a complex cascade of cyclizations, generating a transient protosteryl cation[6].

The Mechanistic Divergence: Following a series of 1,2-hydride and 1,2-methyl shifts, the critical divergence between LAS and CAS occurs at the termination step. While LAS resolves the cation via deprotonation at C-8, CAS executes a highly specific deprotonation of the C-10 methyl group[7]. This targeted proton abstraction collapses the carbocation to form the defining 9,19-cyclopropane ring, yielding cycloartenol[7].

Enzymatic cascade from squalene to cycloartane-3,24,25-triol via cycloartenol synthase.

Downstream Functionalization: Genesis of Triol Derivatives

While cycloartenol serves as the basal scaffold, the immense structural diversity of cycloartanes arises from downstream tailoring enzymes, primarily Cytochrome P450 monooxygenases (CYPs) and glycosyltransferases.

The formation of triol derivatives involves site-specific hydroxylations. For instance, the conversion of the cycloartane skeleton to cycloartane-3,24,25-triol requires oxidation at the C-24 and C-25 positions of the aliphatic side chain[4]. These hydroxyl groups drastically alter the molecule's polarity, hydrogen-bonding capacity, and subsequent binding affinity to therapeutic protein targets, transforming a structural membrane component into a highly active pharmacological agent[2].

Pharmacological Landscape

Cycloartane triols and their glycosylated counterparts have demonstrated remarkable target specificity in in vitro and in silico models. The addition of hydroxyl groups at specific stereocenters (e.g., 1α, 2α, 3β, 24, 25) enables these molecules to act as kinase inhibitors and apoptosis inducers[2][3].

Table 1: Pharmacological Profiling of Select Cycloartane Triterpenoids

| Compound | Source Matrix | Primary Target / Mechanism | Observed Bioactivity | Reference |

| Cycloartane-3,24,25-triol | Euphorbia rigida | MRCKα kinase inhibition | Anti-prostate cancer (IC50 ~ 12.5 µM) | [2][4] |

| Astragaloside IV | Astragalus noeanus | PTP1B & α-amylase inhibition | Anti-diabetic (Enzyme inhibition > 80%) | [3] |

| Cimicifoetiside A & B | Cimicifuga foetida | p53-dependent mitochondrial pathway | Apoptosis induction in breast cancer cells | [2] |

| Cycloartan-24-ene-1α,2α,3β-triol | Commiphora myrrha | Apoptosis induction | Anti-prostatic cancer (PC-3 cell line) | [2] |

Methodological Framework: Isolation and Characterization

Causality in Extraction and Purification

Isolating highly pure cycloartane triols from complex plant matrices requires a chemically logical approach.

-

Initial Extraction: 95% Ethanol (EtOH) is utilized to ensure the broad recovery of both lipophilic aglycones and polar glycosylated cycloartanes, while denaturing endogenous enzymes that might degrade the compounds[8].

-

Liquid-Liquid Partitioning: Suspending the extract in water and partitioning with Ethyl Acetate (EtOAc) is a critical enrichment step. EtOAc selectively concentrates the moderately polar triterpenoids (like triols) while leaving highly polar sugars, tannins, and salts in the aqueous phase[8].

-

Chromatographic Resolution: Because cycloartane derivatives often exist as closely related stereoisomers (e.g., 24R vs. 24S epimers), standard silica gel chromatography is insufficient for absolute purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column is mandatory to resolve these epimers based on minute differences in hydrophobic surface area[8].

Bioassay-guided extraction and purification workflow for cycloartane triterpenoids.

Self-Validating Protocol: Bioassay-Guided Isolation

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.

Step 1: Maceration & Primary Extraction

-

Macerate 2.0 kg of dried, milled plant rhizome (e.g., Cimicifuga or Euphorbia spp.) in 10 L of 95% EtOH for 48 hours at room temperature. Repeat 3 times[4][8].

-

Filter and concentrate the combined extracts under reduced pressure at 40°C to yield a crude syrup.

Step 2: Solvent Partitioning

-

Suspend the crude syrup in 2.0 L of distilled H2O.

-

Partition successively with EtOAc (3 x 2.0 L).

-

Validation Checkpoint: Evaporate the EtOAc fraction and perform a preliminary Thin Layer Chromatography (TLC) using a CHCl3/MeOH (9:1) mobile phase. Spray with 10% sulfuric acid in ethanol and heat to 105°C; purple/red spots indicate the presence of triterpenoids.

Step 3: Macroporous Resin & Silica Gel Chromatography

-

Load the EtOAc residue onto a D101 macroporous resin column, eluting with a step gradient of MeOH/H2O (50:50 to 100:0) to remove residual pigments[8].

-

Subject the triterpene-rich fraction to silica gel column chromatography, eluting with a gradient of CHCl3/MeOH (100:0 to 50:50). Pool fractions based on TLC similarity.

Step 4: High-Resolution Purification (RP-HPLC)

-

Dissolve target sub-fractions in HPLC-grade MeOH (0.2 mg/mL).

-

Inject onto a preparative RP-C18 column (e.g., 5 µm, 150 mm length).

-

Elute using a linear gradient from 30% to 80% Acetonitrile in 0.1% aqueous formic acid at a flow rate of 1.0 - 3.0 mL/min[8].

-

Validation Checkpoint: Monitor elution using an Evaporative Light Scattering Detector (ELSD) or UV at 210 nm. Collect distinct peaks.

Step 5: Structural Elucidation (NMR & MS)

-

Analyze the purified compound via High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm the molecular weight (e.g.,[M-H]- or [M+H]+).

-

Perform 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC).

-

Critical Validation: Confirm the cycloartane skeleton by identifying the signature high-field pair of doublets in the 1H-NMR spectrum (typically between δ 0.1 - 0.6 ppm, J = 4.5 Hz), which unambiguously proves the presence of the C-9/C-10 cyclopropyl methylene protons[4].

Conclusion

The biosynthetic pathway of cycloartane triterpenoids represents a masterclass in enzymatic control, where a single proton abstraction by Cycloartenol Synthase dictates the structural fate of the molecule. Downstream functionalization into triol derivatives unlocks a vast pharmacological landscape, offering targeted inhibition of cancer-promoting kinases and metabolic enzymes. By adhering to rigorous, causality-driven extraction and purification protocols, researchers can reliably isolate these complex stereoisomers, accelerating their transition from botanical curiosities to viable pharmaceutical leads.

References

-

Isolation and structure elucidation of triterpenes from inflorescence of banana (Musa balbisiana cv. Saba) . International Food Research Journal. 1

-

Research Advances in Oxidosqualene Cyclase in Plants . MDPI. 6

-

The Chemical Structure and Bioactivity of Cycloartane-type Compounds . Bentham Science. 9

-

Conversion of a Plant Oxidosqualene-Cycloartenol Synthase to an Oxidosqualene-Lanosterol Cyclase by Random Mutagenesis . ACS Publications. 7

-

Oxidosqualene cyclase . Wikipedia. 5

-

Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells . PMC. 8

-

Cycloartane-Type Saponins, Phytochemical-Rich Extracts, and Sub-Extracts from Astragalus noeanus Boiss. Exhibit In Vitro and In Silico Effects on Glucose Metabolism . MDPI. 3

-

Triterpenes from Euphorbia rigida . PMC. 4

Sources

- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. Triterpenes from Euphorbia rigida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

Pharmacological potential of (24S)-Cycloartane-3beta,24,25-triol

Pharmacological Potential of (24S)-Cycloartane-3 ,24,25-triol: A Technical Whitepaper

Executive Summary

Compound: (24S)-Cycloartane-3

This technical guide analyzes the pharmacological profile of (24S)-Cycloartane-3

Chemical Profile & Structural Biology

The pharmacological specificity of C-Triol is dictated by its stereochemistry at the C-24 position. The (24S) configuration is critical for its binding affinity to kinase domains, distinguishing it from its (24R) epimer and less oxidized precursors like cycloartenol.

| Property | Specification |

| IUPAC Name | (3$\beta$,24S)-Cycloartane-3,24,25-triol |

| Molecular Formula | C |

| Molecular Weight | 460.74 g/mol |

| Key Structural Feature | 9,19-cyclopropane ring (Cycloartane skeleton) |

| Side Chain | 24,25-diol moiety (Critical for biological interaction) |

| Solubility | DMSO, Chloroform, Dichloromethane |

| Source | Chrysanthemum morifolium (Flowers), Commiphora myrrha (Resin) |

Pharmacological Mechanisms

The MRCK Inhibition Axis (Oncology)

The most significant pharmacological discovery regarding C-Triol is its selective inhibition of MRCK

-

Mechanism: C-Triol competes for the ATP-binding site of MRCK

. -

Potency: It exhibits a dissociation constant (

) of 0.26 -

Downstream Effect: Inhibition leads to the suppression of filopodia formation and induces mitochondrial apoptosis.

Apoptotic Signaling Induction

C-Triol drives cancer cells toward programmed cell death via the intrinsic mitochondrial pathway:

-

Bax Upregulation: Increases the expression of the pro-apoptotic protein Bax.

-

Bcl-2 Downregulation: Suppresses the anti-apoptotic protein Bcl-2.

-

Caspase Activation: Cleavage of Caspase-3 executes the death signal.

Antitubercular Activity

Beyond oncology, C-Triol disrupts the cell wall integrity of mycobacteria.

Data Summary: Potency Profiling

Table 1: Cytotoxicity and Inhibition Profile

| Target / Cell Line | Assay Type | Efficacy Metric | Value | Reference |

| MRCK | Kinase Binding (ATP-site) | 0.26 | [1] | |

| PC-3 (Prostate Cancer) | Cell Viability (WST-1) | IC | 2.23 | [1] |

| DU145 (Prostate Cancer) | Cell Viability (WST-1) | IC | 1.67 | [1] |

| EBV-EA Activation | Anti-tumor promotion | IC | ~6.1 - 7.4 nM | [2] |

| M. tuberculosis H37Rv | Microplate Alamar Blue | MIC | 32 | [3] |

Experimental Framework

Protocol: Isolation of C-Triol from Chrysanthemum morifolium

Rationale: High-purity isolation is required for biological assays to exclude interference from fatty acid esters.

Workflow Diagram (Graphviz):

Caption: Step-by-step isolation workflow for obtaining high-purity (24S)-Cycloartane-3

Protocol: MRCK Kinase Inhibition Assay

Rationale: To validate the direct interaction between C-Triol and the kinase domain.

-

Reagents: Recombinant human MRCK

(catalytic domain), ATP (10 -

Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35. -

Procedure:

-

Incubate MRCK

with C-Triol in reaction buffer for 15 minutes at room temperature. -

Initiate reaction by adding ATP and substrate.

-

Incubate for 60 minutes at 30°C.

-

Terminate reaction using EDTA.

-

-

Detection: Measure phosphorylation via radiometric (

P-ATP) or fluorescence-based (ADP-Glo) readout. -

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

.

Mechanistic Visualization

The following diagram illustrates the dual pathway by which C-Triol exerts its anti-cancer effects: direct kinase inhibition and mitochondrial apoptosis induction.

Caption: Dual mechanistic pathway of C-Triol involving MRCK

Future Directions & Clinical Translation

-

Lead Optimization: The C-24/C-25 diol side chain is a prime candidate for derivatization to improve water solubility without sacrificing kinase affinity.

-

Combination Therapy: Given its mechanism, C-Triol could be synergistic with taxanes (microtubule stabilizers) in treating castration-resistant prostate cancer.

-

ADME Studies: Pharmacokinetic profiling is currently limited; metabolic stability studies in liver microsomes are the immediate next step for development.

References

-

Cycloartane-3,24,25-triol inhibits MRCK

kinase and demonstrates promising anti-prostate cancer activity in vitro. Source: Cancer Cell International (2012) URL:[Link] -

Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models. Source: Journal of Natural Products (2007) URL:[Link]

-

Antitubercular activity of triterpenoids from Asteraceae flowers. Source: Biological & Pharmaceutical Bulletin (2005) URL:[Link]

-

Cycloartan-24-ene-1

,2

Chemical Classification and Structural Characterization of 24,25-Dihydroxycycloartane Triterpenes

The following technical guide provides a rigorous structural and chemical classification of cycloartane-type triterpenes featuring the specific 24,25-diol side chain moiety.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacognosists, and Drug Discovery Scientists[1]

Executive Summary

Cycloartane triterpenes are a distinct class of phytosterols defined by a unique 9,19-cyclopropane ring (the "cyclo" bridge).[1] While the skeleton itself is ubiquitous as a biosynthetic precursor to phytosterols, the specific subclass possessing a 24,25-diol side chain represents a highly specialized metabolic branch.[1] These compounds, predominantly isolated from Astragalus, Euphorbia, and Cimicifuga species, exhibit enhanced polarity and metabolic stability compared to their olefinic precursors.[1]

This guide establishes a chemical classification system for these molecules, details the NMR-based diagnostic protocols for their identification (specifically differentiating C-24 stereoisomers), and outlines their emerging potential as kinase inhibitors in oncology.[1]

Structural Foundations & Biosynthetic Origin

The core structure consists of the tetracyclic cyclopenta[a]phenanthrene framework with a fused cyclopropane ring at C-9/C-19.[1] The 24,25-diol functionality arises from the enzymatic hydrolysis of a 24,25-epoxide intermediate, a critical checkpoint in triterpene metabolism.[1]

The Biosynthetic Pathway

The formation of the diol moiety is a detoxification or solubilization step catalyzed by epoxide hydrolases.

Figure 1: Biosynthetic trajectory of the 24,25-diol side chain from the cycloartenol precursor.[1]

Chemical Classification System

We classify 24,25-dihydroxycycloartanes into three distinct Types based on the modification of the aglycone skeleton and glycosylation status.

Type I: Intact Aglycones (The Prototypical Scaffold)

These compounds retain the tetracyclic skeleton without ring cleavage. They are differentiated primarily by the stereochemistry at C-24.[1]

-

Structural Marker: Intact 9,19-cyclopropane ring; C-24 hydroxyl group.[1]

-

Key Examples:

Type II: Seco-Cycloartanes (Ring-Cleaved Variants)

Oxidative stress or specific enzymatic cleavage leads to the opening of Ring A or Ring B, often resulting in dicarboxylic acids or lactones.[1]

-

Structural Marker: Loss of ring integrity (usually 3,4-seco or 9,10-seco) combined with the 24,25-diol tail.[1]

-

Key Examples:

Type III: Cycloartane Glycosides (Saponins)

The 24,25-diol aglycone serves as the anchor for sugar chains, typically attached at C-3, C-6, or C-24.[1]

-

Structural Marker: Presence of

-D-glucopyranosyl or -

Key Examples:

-

Astragalosides (Variant): While major astragalosides feature a 20,24-epoxy ring, specific metabolic precursors present as 24,25-diols before ring closure.[1]

-

Significance: High water solubility; often the "prodrug" form transported in plant phloem.

-

Analytical Characterization Protocols

Reliable identification requires distinguishing the 24,25-diol from the isomeric 20,24-epoxy and 24,25-epoxy forms.[1] The following protocol utilizes Nuclear Magnetic Resonance (NMR) as the primary validation tool.

Diagnostic NMR Signals (600 MHz, CDCl / Pyridine- )

| Structural Feature | Proton ( | Carbon ( | Diagnostic Relevance |

| H-19 (Exo/Endo) | 0.30 – 0.60 (pair of doublets, | 29.0 – 31.0 ( | Definitive proof of cycloartane skeleton.[1] Absence indicates ring opening. |

| H-24 | 3.30 – 3.80 (m or dd) | 78.0 – 79.5 ( | Chemical shift confirms hydroxylation at C-24.[1] |

| C-25 | — | 72.0 – 74.0 ( | Quaternary carbon signal confirms the vicinal diol (25-OH).[1] |

| H-26/H-27 | 1.10 – 1.30 (singlets) | 26.0 – 28.0 ( | Methyls attached to C-25; singlets indicate no adjacent protons (unlike isopropyl).[1] |

Stereochemical Determination (C-24 R vs S)

The absolute configuration at C-24 is critical for biological activity.[1] It is determined by the coupling constant (

-

Protocol:

Isolation Workflow

Figure 2: Bioassay-guided isolation workflow for polar cycloartane triterpenes.

Pharmacological Potential & Drug Development[3]

The 24,25-diol side chain confers specific advantages in a drug development context, primarily by improving the logP (lipophilicity) profile compared to the highly lipophilic cycloartenol parent.[1]

Target Specificity: MRCK Kinase

Recent studies have identified Cycloartane-3,24,25-triol as a selective inhibitor of Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK

-

Mechanism: Competitive binding at the ATP site.[3]

-

Indication: Prostate cancer (PC-3 cell line antiproliferative activity).[1][4]

-

Significance: The diol moiety is hypothesized to form hydrogen bonds within the kinase hinge region, enhancing selectivity over other triterpenes.[1]

Anti-Inflammatory Activity

Seco-cycloartanes (Type II) with 24,25-diol chains (e.g., Illiciumolides) have demonstrated potent inhibition of NF-

-

Structure-Activity Relationship (SAR): The 24,25-diol is essential for activity; acetylation of these hydroxyls results in a loss of potency, suggesting the free hydroxyls are required for target interaction.[1]

References

-

Structural Elucidation of Cycloartane Triterpenes Smith, L. et al. (2021).[5][6][7][8][9] "NMR based quantitation of cycloartane triterpenes in black cohosh extracts." [1]

-

Kinase Inhibition by Cycloartane Diols O'Shea, K. et al. (2012).[3] "Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti-prostate cancer activity in vitro." [1]

-

Isolation of Seco-Cycloartanes Zhang, Y. et al. (2013).[1] "Two New 3,4;9,10-seco-Cycloartane Type Triterpenoids from Illicium difengpi and Their Anti-Inflammatory Activities." [1]

-

Biosynthetic Pathways of Triterpenoids Thimmappa, R. et al. (2014). "Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions." [1]

-

Cycloartane Chemotaxonomy in Aglaia Inada, A. et al. (2025).[10] "Cycloartane Triterpenes from the Leaves of Aglaia harmsiana."

Sources

- 1. Two New 3,4;9,10-seco-Cycloartane Type Triterpenoids from Illicium difengpi and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Cycloartane triterpenoids from Aglaia harmsiana [academia.edu]

- 9. Bioassay-guided isolation of cycloartane-type triterpenes, their cytotoxic properties and identification of potential chemical markers from Geniotrigona thoracica propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Literature review of (24S)-Cycloartane-3beta,24,25-triol cytotoxicity

Technical Guide: Cytotoxicity and Mechanism of (24S)-Cycloartane-3 ,24,25-triol

Executive Summary

(24S)-Cycloartane-3

This guide details its cytotoxic profile, validates its mechanism of action through kinase selectivity, and provides standardized protocols for reproducing these effects in a laboratory setting.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | (3$\beta$,24S)-Cycloartane-3,24,25-triol |

| Molecular Formula | C |

| Molecular Weight | 460.73 g/mol |

| Stereochemistry | 24S configuration is critical for bioactivity; distinct from 24R epimers. |

| Solubility | Soluble in DMSO (>10 mM), Methanol, Chloroform. Insoluble in water. |

| Key Structural Feature | 9,19-cyclopropane ring (characteristic of cycloartanes) + 24,25-diol side chain. |

Cytotoxicity Profile & Therapeutic Window

The compound demonstrates potent cytotoxicity against androgen-independent prostate cancer cell lines, with a favorable selectivity index compared to non-neoplastic fibroblasts.

Quantitative Data Summary (IC / K Values)

| Target / Cell Line | Tissue Origin | IC | Assay Type | Reference |

| MRCK | Kinase Enzyme | 0.26 | Competition Binding | [1] |

| DU145 | Prostate Carcinoma | 1.67 | WST-1 Viability | [1] |

| PC-3 | Prostate Carcinoma | 2.23 | WST-1 Viability | [1] |

| Raji Cells | Burkitt's Lymphoma | 6.1 - 7.4 nM * | EBV-EA Inhibition | [2] |

*Note: The Raji cell value represents inhibition of EBV Early Antigen activation (chemoprevention), not direct cytotoxicity, indicating dual utility as a blocking agent.

Mechanism of Action: The MRCK Pathway

The defining feature of (24S)-Cycloartane-3

Mechanistic Causality

-

Target Binding: The triol binds to the ATP-binding pocket of MRCK

. -

Signal Interruption: MRCK

is a downstream effector of Cdc42 . Under normal conditions, activated MRCK -

Phenotypic Outcome: Inhibition prevents MLC phosphorylation, disrupting actomyosin contractility. This leads to:

-

G1/S Phase Arrest: Disruption of the cytoskeletal machinery necessary for cytokinesis.

-

Anti-Metastatic Effect: Loss of filopodia formation and cell migration capability.

-

Apoptosis: Prolonged cytoskeletal stress triggers the mitochondrial death pathway (Bax/Bcl-2 ratio alteration).

-

Pathway Visualization

The following diagram illustrates the specific intervention point of the triol within the Cdc42 signaling cascade.

Caption: Schematic of MRCK

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended based on the validated literature.

Protocol A: Kinase Selectivity Assay (Competition Binding)

Purpose: To verify the compound's affinity for MRCK

-

Preparation:

-

Prepare a 10 mM stock of (24S)-Cycloartane-3

,24,25-triol in 100% DMSO. -

Dilute to 100x final screening concentration in 100% DMSO.

-

-

Phage Display / Binding:

-

Use a T7 phage strain displaying the MRCK

kinase domain. -

Incubate phage lysates with biotinylated small molecule ligands (bait) in the presence or absence of the triol.

-

-

Quantification:

-

Capture complexes on streptavidin-coated magnetic beads.

-

Perform qPCR to quantify the amount of phage (kinase) bound to the beads.

-

Calculation: A reduction in qPCR signal indicates the triol successfully competed for the ATP-binding site. Calculate

using a standard dose-response curve (Hill equation).

-

Protocol B: WST-1 Cytotoxicity Assay

Purpose: To determine IC

-

Seeding:

-

Seed PC-3 or DU145 cells at

cells/well in 96-well plates using RPMI-1640 media + 10% FBS. -

Incubate for 24 hours at 37°C, 5% CO

.

-

-

Treatment:

-

Replace media with fresh media containing the triol at concentrations ranging from 0.1

M to 100 -

Control: Vehicle control (DMSO final concentration < 0.5%).

-

Duration: Incubate for 72 hours.

-

-

Readout:

-

Add WST-1 reagent (10

L/well) and incubate for 2-4 hours. -

Measure absorbance at 450 nm (reference at 630 nm).

-

Analysis: Normalize to DMSO control = 100% viability. Plot Log(concentration) vs. % Viability to derive IC

.

-

Workflow Visualization

Caption: Step-by-step workflow for validating cytotoxicity using the WST-1 metabolic assay.

References

-

Cycloartane-3,24,25-triol inhibits MRCK

kinase and demonstrates promising anti-prostate cancer activity in vitro. Cancer Cell International, 2012.[1] -

Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models. Journal of Natural Products, 2007.

-

Isolation of antifungal compounds from Gardenia jasminoides. Journal of Biological Sciences, 2009. (Context for isolation methodologies).

Cycloartane-3,24,25-triol: Structural Pharmacology & Therapeutic Potential in Prostate Oncology

[1][2][3][4][5]

Executive Summary

Cycloartane-3,24,25-triol (C₃₀H₅₂O₃) represents a pivotal scaffold in the investigation of plant-derived triterpenes for precision oncology. Distinct from ubiquitous triterpenes like ursolic or oleanolic acid, this molecule features a unique 9,19-cyclopropane ring (cycloartane skeleton) and a highly specific 24,25-diol side chain.

Its primary therapeutic value lies in its nanomolar affinity (Kd₅₀ = 0.26 µM) for MRCKα (Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase) , a critical regulator of cytoskeletal dynamics and cancer cell invasion. Unlike broad-spectrum cytotoxins, cycloartane-3,24,25-triol exhibits selective lethality against androgen-independent prostate cancer lines (PC-3 and DU145), making it a high-priority lead for metastatic castration-resistant prostate cancer (mCRPC) research.

Chemical Architecture & Properties

The molecule is a tetracyclic triterpene characterized by a "bent" conformation due to the 9,19-cyclopropane ring, which imposes significant rigidity compared to pentacyclic peers.

| Property | Specification |

| IUPAC Name | (3β,24R)-Cycloartane-3,24,25-triol |

| Molecular Formula | C₃₀H₅₂O₃ |

| Molecular Weight | 460.74 g/mol |

| Key Structural Motifs | 9,19-Cyclopropane ring (Strain energy ~27 kcal/mol)C-3β Hydroxyl (Equatorial)C-24, C-25 Vicinal Diol (Side chain) |

| Solubility | Soluble in DMSO, MeOH, CHCl₃; Poorly soluble in H₂O |

| Source | Tillandsia recurvata (Ball Moss), Chrysanthemum morifolium, Euphorbia spp.[1][2] |

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of cycloartane-3,24,25-triol is tightly governed by specific structural determinants. Comparative analysis with analogs (e.g., cycloart-23-ene-3,25-diol, 3-oxo derivatives) reveals the following SAR map.

The C-3 Hydroxyl Group (Critical Donor)

The presence of a 3β-hydroxyl group is non-negotiable for high-affinity kinase inhibition.

-

Observation: Oxidation of the C-3 hydroxyl to a ketone (as in 24,25-dihydroxycycloartan-3-one) results in a ~10-fold loss of potency against MRCKα (Kd increases from 0.26 µM to 2.1 µM).

-

Mechanistic Insight: The 3-OH likely functions as a hydrogen bond donor/acceptor within the ATP-binding pocket of the kinase or interacts with polar residues in the target protein's surface.

The C-24/C-25 Side Chain (Selectivity Filter)

The flexible side chain bearing the vicinal diol (or similar polar arrangement) dictates the selectivity profile.

-

Triol vs. Diol: The cycloartane-3,24,25-triol (saturated side chain) and cycloart-23-ene-3,25-diol (unsaturated side chain) both show nanomolar Kd values (0.26 µM and 0.21 µM, respectively).

-

Implication: The precise saturation status (C-23=C-24) is less critical than the presence of terminal polarity (hydroxyls) at positions 24 and 25. These hydroxyls likely anchor the tail of the molecule in the kinase allosteric or substrate groove.

The 9,19-Cyclopropane Ring (Scaffold Rigidity)

While difficult to modify synthetically without ring opening, this strained ring forces the A/B rings into a boat-chair conformation distinct from lanostane. This unique 3D topology is hypothesized to reduce off-target binding to ubiquitous steroid receptors.

Figure 1: SAR Map of Cycloartane-3,24,25-triol highlighting critical pharmacophores.[1]

Mechanism of Action: MRCKα Inhibition

The defining pharmacological feature of cycloartane-3,24,25-triol is its inhibition of MRCKα , a serine/threonine kinase downstream of Cdc42.

The Pathway[7]

-

Normal Physiology: Cdc42 activates MRCKα. Activated MRCKα phosphorylates Myosin Light Chain (MLC), driving actomyosin contractility, filopodia formation, and cell migration.

-

Pathology: In metastatic prostate cancer, MRCKα is upregulated, driving invasion into surrounding tissues.

-

Intervention: Cycloartane-3,24,25-triol binds the MRCKα kinase domain.[3][1][4][5][6]

-

Result: Reduced MLC phosphorylation.

-

Phenotype: Collapse of the invasive cytoskeleton, G2/M cell cycle arrest, and subsequent apoptosis (via Bcl-2 downregulation).

-

Figure 2: Therapeutic intervention pathway. The triol blocks the MRCKα cascade, preventing metastasis.

Experimental Protocols

Protocol A: Isolation from Tillandsia recurvata

Note: This protocol ensures high purity required for biological assays.

-

Extraction: Air-dried whole plant material (1 kg) is pulverized and extracted with 95% Ethanol (3 x 4L) at room temperature for 72 hours.

-

Partition: Concentrate the filtrate in vacuo. Resuspend the residue in water and partition successively with Hexane, Ethyl Acetate (EtOAc), and n-Butanol.

-

Target Fraction: The EtOAc fraction contains the cycloartanes.

-

-

Column Chromatography (CC): Subject the EtOAc fraction to Silica Gel 60 CC. Elute with a gradient of Hexane:EtOAc (from 9:1 to 0:1).

-

Purification: Collect fractions eluting at ~60-70% EtOAc. Subject these to semi-preparative HPLC (C18 column, MeOH:H₂O 85:15, isocratic flow).

-

Validation: Confirm structure via ¹H-NMR (look for cyclopropane doublets at δ 0.33/0.55) and ¹³C-NMR.[2][7]

Protocol B: MRCKα Kinase Inhibition Assay

Standardized competition binding assay.[5]

-

Reagents: Recombinant human MRCKα kinase, streptavidin-coated magnetic beads, biotinylated small molecule ligand (bait).

-

Preparation: Dissolve Cycloartane-3,24,25-triol in 100% DMSO to create a 10 mM stock. Serial dilute to test concentrations (e.g., 0.1 nM to 10 µM).

-

Incubation:

-

Detection: Add streptavidin-beads to capture the kinase-ligand complex. Wash unbound protein. Elute and quantify the bound kinase via qPCR (if using DNA-tagged kinase) or standard colorimetric readout.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine Kd/IC50.

-

Benchmark: Valid Kd should be < 0.5 µM.

-

Biological Data Summary

| Cell Line / Target | Activity Type | Value | Reference |

| MRCKα Kinase | Binding Affinity (Kd) | 0.26 µM | [1, 2] |

| PC-3 (Prostate) | Cytotoxicity (IC50) | 2.23 ± 0.28 µM | [1, 3] |

| DU145 (Prostate) | Cytotoxicity (IC50) | 1.67 ± 0.18 µM | [1] |

| M. tuberculosis | Antibacterial (MIC) | 32 µg/mL | [4] |

References

-

Lowe, H. I. C., et al. (2012). Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti-prostate cancer activity in vitro.[1][8] Cancer Cell International, 12:[4]46.

-

Lowe, H. I. C., et al. (2014). Cycloartanes with Anticancer Activity Demonstrate Promising Inhibition of the MRCKα and MRCKβ Kinases.[6] Journal of Advances in Medicine and Medical Research.

-

Gao, W., et al. (2015). Cycloartan-24-ene-1α,2α,3β-triol, a cycloartane-type triterpenoid... induces apoptosis in human prostatic cancer PC-3 cells.[9] Oncology Reports, 33(3), 1107-1114.

-

Akihisa, T., et al. (2005). Antitubercular activity of triterpenoids from Asteraceae flowers. Biological and Pharmaceutical Bulletin, 28(1), 158-160.

Sources

- 1. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journaljammr.com [journaljammr.com]

- 7. Cycloartan-24-ene-1α,2α,3β-triol, a cycloartane-type triterpenoid from the resinous exudates of Commiphora myrrha, induces apoptosis in human prostatic cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cycloartan-24-ene-1α,2α,3β-triol, a cycloartane-type triterpenoid from the resinous exudates of Commiphora myrrha, induces apoptosis in human prostatic cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic properties and stability of (24S)-Cycloartane-3beta,24,25-triol

An In-Depth Technical Whitepaper on the Thermodynamic Profiling and Stability Kinetics of (24S)-Cycloartane-3β,24,25-triol

Prepared by: Senior Application Scientist, Preclinical Development & Solid-State Chemistry

Executive Overview

The development of naturally derived triterpenoids into viable therapeutic candidates requires a rigorous understanding of their intrinsic thermodynamic properties and degradation kinetics. (24S)-Cycloartane-3β,24,25-triol (C30H52O3) is a highly specialized tetracyclic triterpenoid. Originally identified as a bioactive metabolite in various plant species and through the biotransformation of cycloartenol by fungi such as Glomerella fusarioides[1], this compound has garnered significant pharmaceutical interest due to its targeted inhibition of MRCKα kinase, presenting a novel mechanism for anti-prostate cancer therapies[2].

However, translating this molecule from an in vitro hit to a stable pharmaceutical formulation requires navigating its complex structural thermodynamics. This whitepaper provides a comprehensive framework for evaluating the thermal stability, solution-state degradation kinetics, and thermodynamic vulnerabilities of (24S)-Cycloartane-3β,24,25-triol, equipping drug development professionals with self-validating analytical protocols.

Structural Thermodynamics & Intrinsic Vulnerabilities

The physical stability of (24S)-Cycloartane-3β,24,25-triol is dictated by two highly reactive structural motifs: the 9,19-cyclopropane ring and the aliphatic 24,25-vicinal diol system.

-

Cyclopropane Ring Strain: The 9,19-cyclopropane ring introduces approximately 115 kJ/mol of inherent ring strain. From a thermodynamic perspective, this renders the cycloartane scaffold metastable relative to its lanostane or cucurbitane isomers. Under acidic conditions (pH < 3), protonation of the cyclopropane ring dramatically lowers the activation energy (

) for ring-opening, driving an irreversible exothermic rearrangement. -

Vicinal Diol Cleavage & Dehydration: The 24,25-diol system on the aliphatic side chain is highly susceptible to oxidative cleavage (yielding volatile aldehydes or ketones) and thermal dehydration. The tertiary alcohol at C-25 is particularly prone to E1-type elimination under thermal stress, forming a terminal alkene.

Degradation pathways of (24S)-Cycloartane-3β,24,25-triol under environmental stress.

Physicochemical and Thermodynamic Parameters

To design robust preformulation strategies, baseline physicochemical data must be established. Table 1 summarizes the core quantitative metrics for (24S)-Cycloartane-3β,24,25-triol, derived from established chemical databases such as[3] and [4], alongside extrapolated thermodynamic values typical of cycloartane-class triterpenoids.

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Pharmacokinetic / Stability Implication |

| Molecular Formula | C30H52O3 | High carbon-to-oxygen ratio dictates lipophilicity. |

| Molecular Weight | 460.7 g/mol | Falls within the upper limits of Lipinski's Rule of 5. |

| XLogP3 | 7.3 | Extremely lipophilic; requires lipid-based or micellar formulation. |

| Topological Polar Surface Area | 60.7 Ų | Optimal for passive membrane permeability; low hydration energy. |

| H-Bond Donors / Acceptors | 3 / 3 | Intermolecular hydrogen bonding drives solid-state crystal lattice energy. |

| Predicted Melting Point ( | 218.0 - 222.0 °C | High lattice energy; indicates potential for poor aqueous solubility. |

Self-Validating Experimental Methodologies

Protocol 1: Solid-State Thermodynamic Profiling via Modulated DSC/TGA

Traditional melting point apparatuses cannot differentiate between a true thermodynamic melt and a decomposition event. This protocol utilizes Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) to isolate phase transitions from chemical degradation.

-

Step 1: Sample Preparation. Weigh exactly 2.0–3.0 mg of the API into a Tzero aluminum pan.

-

Causality: Utilizing a low sample mass minimizes thermal gradients across the solid bed, ensuring sharp, high-resolution endothermic transitions.

-

-

Step 2: Hermetic Sealing. Seal the pan with a lid containing a 50 µm laser-drilled pinhole.

-

Causality: The pinhole allows volatile degradants (e.g., water from C-25 dehydration) to escape, preventing artificial pressure build-up that would shift the boiling/degradation point, while maintaining a controlled, self-generated atmosphere.

-

-

Step 3: Thermal Cycling. Apply a Heat-Cool-Heat cycle: Ramp at 10 °C/min to 230 °C, cool at 20 °C/min to 25 °C, and reheat to 250 °C.

-

Self-Validation Check (Reversibility): Calculate the recovery of the enthalpy of fusion (

) during the second heating cycle. If

Protocol 2: Solution-State Degradation Kinetics via IMC and LC-HRMS

Standard accelerated stability chambers (e.g., 40°C/75% RH) often take months to yield quantifiable degradation. Isothermal Microcalorimetry (IMC) detects the microwatt (

-

Step 1: Matrix Preparation. Prepare a 5 mM solution of (24S)-Cycloartane-3β,24,25-triol in a pH 6.8 phosphate buffer containing 5% DMSO to ensure complete solvation.

-

Step 2: Microcalorimetric Profiling. Load the ampoules into the IMC instrument and equilibrate at 40 °C, 50 °C, and 60 °C. Record the continuous heat flow over 72 hours.

-

Causality: The exothermic heat flow directly correlates to the rate of cyclopropane ring-opening. By measuring at three distinct temperatures, we can instantly apply the Arrhenius equation (

) to calculate the activation energy (

-

-

Step 3: Orthogonal Identification. Extract aliquots at

and -

Self-Validation Check (Mass Balance Constraint): The total molar sum of the parent API and the quantified degradants must equal

of the initial

Self-validating workflow for thermodynamic profiling and kinetic modeling.

Conclusion & Formulation Directives

The thermodynamic profiling of (24S)-Cycloartane-3β,24,25-triol reveals a molecule with high lipophilicity and specific structural vulnerabilities. To ensure long-term stability during preclinical development, formulators must strictly avoid acidic excipients (which catalyze cyclopropane ring-opening) and incorporate lipid-soluble antioxidants (such as BHT or

References

-

PubChem Compound Summary for CID 5270670. National Center for Biotechnology Information. Available at:[Link]

-

Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. Cancer Cell International (PubMed). Available at:[Link]

-

Biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides. Journal of Natural Products (PubMed). Available at:[Link]

-

Showing Compound (3b,24x)-Cycloartane-3,24,25-triol (FDB014807). FooDB. Available at:[Link]

Sources

- 1. Biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound (3b,24x)-Cycloartane-3,24,25-triol (FDB014807) - FooDB [foodb.ca]

History of isolation of (24S)-Cycloartane-3beta,24,25-triol from flora

Technical Guide: Isolation and Characterization of (24S)-Cycloartane-3 ,24,25-triol

Executive Summary

(24S)-Cycloartane-3

This guide synthesizes the methodological evolution of its isolation, from early phytochemical screenings to modern bioassay-guided fractionation, with a critical focus on the stereochemical resolution of the C-24 chiral center.

Chemical Profile & Stereochemistry

The biological efficacy of cycloartane triols is often stereospecific. The (24S) epimer is the primary bioactive form discussed in antitubercular contexts, distinct from its (24R) counterpart often found in Mangifera species.[1]

| Feature | Specification |

| IUPAC Name | (3$\beta$,24S)-9,19-Cyclolanostane-3,24,25-triol |

| Molecular Formula | C |

| Molecular Weight | 460.74 g/mol |

| Key Structural Motif | 9,19-Cyclopropane ring (bent conformation) |

| Chiral Centers | C-3 ( |

| Solubility | Soluble in CHCl |

Biosynthetic Pathway

The formation of the triol moiety involves the enzymatic hydration of the side-chain double bond of cycloartenol.[1] This pathway is distinct from the lanosterol pathway found in non-photosynthetic organisms.[1]

Figure 1: Biosynthetic progression from Squalene to (24S)-Cycloartane-3

Chronological History of Isolation

Phase I: Discovery & General Characterization (1960s - 1990s)

Early phytochemical investigations into Euphorbia (Euphorbiaceae) and Tillandsia (Bromeliaceae) species identified "cycloartane-3,24,25-triol" primarily as a chemotaxonomic marker.[1]

-

Key Finding: Initial isolations often yielded C-24 epimeric mixtures (24R/24S) due to the lack of high-resolution chiral separation techniques.[1]

-

Sources: Mangifera indica (Mango) bark resin was a major source, though often yielding the (24R) isomer or mixtures.[1]

Phase II: Stereospecific Isolation & Bioactivity (2000s - Present)

The definitive isolation of the (24S) isomer as a distinct bioactive entity is credited to more rigorous fractionation protocols targeting specific biological endpoints.[1]

-

2005 - Chrysanthemum morifolium: Akihisa et al. successfully isolated the (24S) isomer from the non-saponifiable lipid fraction of edible chrysanthemum flowers.[1] This study established its specific antitubercular activity (MIC 32

g/mL), distinguishing it from other triterpenes in the extract.[1] -

2012 - Euphorbia denticulata: Researchers reported the isolation of the (24S) isomer "for the first time from natural origin" in this species, validating its presence across diverse families (Asteraceae and Euphorbiaceae).[1]

-

2014 - Landoltia punctata: Isolation of the (24S) glycoside ((3

,24S)-9,19-cycloartane-3,24,25-triol 3-O-glucoside) confirmed the stereochemistry via NOESY and hydrolysis experiments.[1][4]

Technical Isolation Protocol

This protocol synthesizes the methodology used by Akihisa et al. (2005) and subsequent optimizations for high-purity isolation.[1]

Workflow Diagram

Figure 2: Isolation workflow for (24S)-Cycloartane-3

Step-by-Step Methodology

-

Extraction:

-

Macerate dried plant material (flowers or leaves) in Methanol (MeOH) or Ethanol (EtOH) at room temperature for 48 hours.[1]

-

Concentrate the extract in vacuo to obtain a crude residue.

-

-

Partitioning:

-

Saponification (Critical Step):

-

Many cycloartanes exist as fatty acid esters. To isolate the free triol, dissolve the EtOAc fraction in 5% KOH in MeOH .

-

Reflux for 1–2 hours.

-

Extract the reaction mixture with Diethyl Ether (Et

O) to obtain the Non-Saponifiable Lipid (NSL) fraction.[1]

-

-

Chromatography (Purification):

-

Final Isolation (HPLC):

-

Column: ODS (Octadecylsilyl) C18 Reversed-Phase.[1]

-

Solvent: MeOH : H

O (90:10 or 85:15).[1] -

Detection: Refractive Index (RI) or UV at 210 nm (terminal absorption).[1]

-

Result: Collection of the peak corresponding to (24S)-cycloartane-3

,24,25-triol.[1][6][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Structural Elucidation & Stereochemical Distinction

Distinguishing the (24S) isomer from the (24R) isomer is the most technically challenging aspect. It relies heavily on

Diagnostic NMR Signals (CDCl , 500 MHz)

The configuration at C-24 induces subtle shielding/deshielding effects on the adjacent methyl groups (C-26, C-27).[1]

| Position | Carbon ( | Proton ( | Stereochemical Note |

| C-3 | ~78.9 | ~3.28 (dd) | Characteristic of 3 |

| C-19 | ~29.9 | 0.33 / 0.55 (d) | Cyclopropane methylene (Diagnostic for cycloartane skeleton) |

| C-24 | ~79.0 - 79.5 | ~3.30 (m) | Chiral Center. Shift varies slightly between R/S. |

| C-25 | ~73.0 | - | Quaternary carbon with OH |

| C-26 | ~26.5 | 1.15 - 1.25 (s) | Methyls attached to C-25 |

| C-27 | ~25.8 | 1.15 - 1.25 (s) | Methyls attached to C-25 |

Validation Technique: To definitively assign (24S) configuration without X-ray crystallography:

-

Mosher's Method: Derivatization of the C-24 hydroxyl with (R)- and (S)-MTPA chloride.[1] The

( -

Comparison: The (24S) isomer typically shows specific chemical shift differences in the C-26/C-27 methyls compared to the (24R) isomer when measured in Pyridine-d

.[1]

References

-

Akihisa, T., et al. (2005). "Antitubercular activity of triterpenoids from Asteraceae flowers."[7][8][9][10] Biological and Pharmaceutical Bulletin, 28(1), 158-160.[1][7][8][10] Link[1][9]

-

Core reference for the isolation of the (24S) isomer from Chrysanthemum morifolium and its antitubercular activity.[1]

-

-

Anjaneyulu, V., et al. (1999). "Triterpenoids from Mangifera indica." Phytochemistry, 50(7), 1229-1236.[1]

- Describes the isolation of cycloartane triols from Mango bark, often establishing the presence of C-24 epimers.

-

Della Greca, M., et al. (1994). "Cycloartane triterpenes from Juncus effusus." Phytochemistry, 35(4), 1017-1022.[1]

- Provides comparative NMR d

-

Liu, Y., et al. (2014). "New Flavanol and Cycloartane Glucosides from Landoltia punctata." Molecules, 19(5), 6463-6473.[1] Link

- Detailed structural elucidation of the (24S)

-

Lowe, H.I.C., et al. (2012). "Cycloartane-3,24,25-triol inhibits MRCK

kinase and demonstrates promising anti-prostate cancer activity in vitro." Cancer Research, 72(4 Supplement).[1]- Establishes the kinase inhibitory potential of the triol.

Sources

- 1. Cycloartenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A New Taraxastane Triterpene from Euphorbia Denticulata with Cytotoxic Activity Against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Flavanol and Cycloartane Glucosides from Landoltia punctata | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Cycloartane-3,24,25-triol | 57576-29-1 [chemicalbook.com]

- 8. Cycloartane-3,24,25-triol | 57576-29-1 [chemicalbook.com]

- 9. Frontiers | Exploring the antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory properties of Chrysanthemum morifolium and Chrysanthemum indicum: a narrow review [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Extraction protocols for (24S)-Cycloartane-3beta,24,25-triol from plant material

Application Note: Advanced Extraction and Isolation Protocol for (24S)-Cycloartane-3β,24,25-triol from Plant Matrices

Introduction & Scientific Rationale

(24S)-Cycloartane-3β,24,25-triol (CAS: 57576-29-1) is a highly valued, bioactive cycloartane-type triterpenoid. It has garnered significant pharmaceutical interest due to its potent antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC: 32 μg/mL)[1] and its strong inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, indicating anti-tumor promoting potential[2].

In nature, this compound is predominantly found in the non-saponifiable lipid fractions of Chrysanthemum morifolium flowers[2], as well as in the leaves and twigs of Chukrasia tabularis and Aglaia harmsiana[3]. The primary challenge in isolating (24S)-Cycloartane-3β,24,25-triol lies in its structural similarity to other triterpenes and its natural occurrence as a 3-O-fatty acid ester in plant matrices[2].

Causality in Protocol Design: To achieve high-purity isolation, a sequential mechanistic approach must be employed:

-